molecular formula C14H15N3O2 B2783483 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1286714-83-7

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B2783483
CAS RN: 1286714-83-7
M. Wt: 257.293
InChI Key: VEHIFRPQBNUDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has unique properties that make it an attractive target for synthesis and study. In

Mechanism of Action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, a process of programmed cell death that is triggered in response to cellular damage or stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, this compound can be studied for its potential applications in other fields, such as materials science and nanotechnology. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis method of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with o-tolylmagnesium bromide, followed by the reaction with phosgene. The resulting product is a white crystalline solid that is soluble in organic solvents. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)14(18)17-7-11(8-17)13-15-10(2)16-19-13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIFRPQBNUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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